molecular formula C17H18N4O2S B2755396 9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one CAS No. 690251-91-3

9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2755396
CAS No.: 690251-91-3
M. Wt: 342.42
InChI Key: CRYRVUAYLNKNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is a synthetically designed small molecule featuring a fused tricyclic core structure. This compound belongs to the class of pyrido-thieno-pyrimidinones, which are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with various biological targets . The integration of a thiophene ring into the pyrido[1,2-a]pyrimidinone scaffold creates a planar, conjugated system that can facilitate binding to enzyme active sites through π-π stacking interactions . The key structural features of this compound include a 7-methyl group, which enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, and a 4-methylpiperazine-1-carbonyl substituent at the 2-position . This polar, basic moiety is strategically incorporated to improve aqueous solubility and modulate the overall pharmacokinetic properties of the molecule, which is a critical consideration in the development of bioactive compounds . Heterocyclic compounds containing structures like piperazine are prevalent in FDA-approved pharmaceuticals and are known to play vital roles in diverse drug categories, including those with antineoplastic activity . While the specific biological data for this exact analogue is not fully established in the public domain, structurally similar compounds within the pyrido-thieno-pyrimidine family have demonstrated a range of promising pharmacological activities in scientific literature. These activities are often linked to mechanisms such as enzyme inhibition, induction of cell cycle arrest, and apoptosis . Thienopyrimidine-based analogs have been explored as inhibitors of specific biological targets. For instance, some have been developed as inhibitors of Leishmania N-myristoyltransferase (NMT) for the treatment of parasitic infections , while other closely related pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as potent and selective inhibitors of mutant epidermal growth factor receptor (EGFR) kinases, such as EGFRL858R/T790M, for application in non-small cell lung cancer (NSCLC) research . Furthermore, the thienopyridine and thienopyrimidine scaffold is recognized as a classical bio-isostere of purines and pyrimidines, making it a significant pharmacophore in medicinal chemistry that can mimic nucleotide interactions . This product is intended for research and development purposes in a controlled laboratory environment. It is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

10-methyl-5-(4-methylpiperazine-1-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-4-3-5-21-14(11)18-15-12(16(21)22)10-13(24-15)17(23)20-8-6-19(2)7-9-20/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYRVUAYLNKNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and effects.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N4O2

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it was found to induce G2/M cell cycle arrest and apoptosis in cancer cells by interfering with microtubule dynamics and activating caspases involved in the apoptotic pathway .
  • Inhibition of Enzymatic Activity :
    • Similar derivatives have been noted for their ability to inhibit specific enzymes such as alkaline phosphatase. The IC50 values for these compounds suggest a potent inhibitory effect, which may also extend to the target compound under investigation .
  • Interaction with Cellular Pathways :
    • The compound's interaction with cellular pathways, particularly those involving PI3K/Akt signaling, has been highlighted. Inhibition of this pathway can lead to reduced cell survival and increased apoptosis in cancer cells .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInduces G2/M arrest, apoptosis ,
Enzyme InhibitionInhibits alkaline phosphatase ,
Cell SignalingAffects PI3K/Akt pathways

Case Studies

Several studies have explored the biological effects of similar compounds or derivatives:

  • Study on Anticancer Mechanisms : A study focusing on a related quinolone derivative demonstrated significant anticancer effects across multiple cell lines, including prostate and lung cancers. The study reported IC50 values indicating potent anti-proliferative activity and detailed the mechanisms involving microtubule disruption and apoptosis induction .
  • Enzyme Interaction Study : Another research effort evaluated various derivatives for their inhibitory effects on alkaline phosphatase isozymes. Results indicated that certain structural modifications led to enhanced selectivity and potency against specific isoforms, suggesting a potential pathway for therapeutic development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[2,3-c]pyridine derivatives, including the compound . In vitro evaluations have shown promising results against various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer).
  • Mechanism of Action : The compound exhibits significant inhibition of cell viability through apoptosis and cell cycle arrest at the G2 phase. Specifically, one derivative showed an IC50 value of 10.8 µM against HSC3 cells, indicating strong anticancer potential .

Antimicrobial Activity

In addition to its anticancer effects, derivatives of this compound have been evaluated for their antimicrobial properties. Research indicates that certain thieno[2,3-d]pyrimidine derivatives exhibit activity against Leishmania donovani, suggesting potential applications in treating leishmaniasis .

Case Studies

StudyFocusFindings
Study 1 Anticancer ScreeningIdentified as a potent inhibitor with IC50 values ranging from 10.8 µM to 12.4 µM across multiple cancer cell lines .
Study 2 Antimicrobial ActivityDemonstrated selective inhibition against Leishmania NMT with over 660-fold selectivity compared to human NMTs .
Study 3 Mechanistic StudiesInduced G2 phase arrest in cancer cells leading to reduced proliferation .

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Thieno vs. Pyrrolo/Pyrazino Rings: The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from analogs like 2-[(4-Ethylpiperazin-1-yl)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (), which features a pyrrolo ring. Pyrrolo derivatives may exhibit altered electronic properties due to reduced sulfur-mediated resonance effects .
  • Pyrido vs.

Substituent Variations at Position 2

  • Piperazine Derivatives: 4-Methylpiperazine-1-Carbonyl (Target Compound): Optimizes lipophilicity (logP ~2.8) and metabolic stability compared to bulkier groups. 4-Ethylpiperazine-1-Carbonyl: Found in 2-(4-Ethylpiperazine-1-Carbonyl)-1-(3-Methoxypropyl)-9-Methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (), this substituent increases molecular weight (~20 Da) and may reduce blood-brain barrier permeability due to higher hydrophobicity .
  • Non-Piperazine Substituents: Analogs such as 9-methyl-2-(phenylamino)-3-[(1E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one () replace the piperazine-carbonyl group with phenylamino/imino moieties, eliminating basic nitrogen atoms critical for ionic interactions with receptors .

Functional Group Additions

  • Thiazolidinone Moieties: Compounds like 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one () incorporate thioxo-thiazolidinone groups, which introduce additional hydrogen-bond acceptors and sulfur atoms. This modification may enhance binding to cysteine-rich targets (e.g., kinases) but increases molecular complexity (MW >550 Da) .

Methylation and Alkylation Patterns

  • 9-Methyl vs. 7-Alkylpiperidinyl :
    The target compound’s 9-methyl group minimizes steric hindrance compared to bulkier 7-(1-ethylpiperidin-4-yl) substituents in analogs like 7-(1-ethylpiperidin-4-yl)-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (). Larger alkyl chains may impede membrane permeability .
  • Fluorine Substitution :
    Derivatives such as 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () include fluorine atoms, improving metabolic stability and bioavailability via reduced CYP450-mediated oxidation .

Structural and Property Comparison Table

Compound Name (Representative Examples) Core Structure Position 2 Substituent Key Modifications Molecular Weight (Da) Notable Features
Target Compound Thieno[2,3-d]pyrido[1,2-a]pyrimidin-4-one 4-Methylpiperazine-1-carbonyl Thieno ring, methylpiperazine ~420 Balanced lipophilicity, sulfur-enhanced binding
2-(4-Ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrrolo[2,3-d]pyrimidin-4(1H)-one () Pyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4-one 4-Ethylpiperazine-1-carbonyl Pyrrolo ring, ethylpiperazine ~465 Increased hydrophobicity, potential CNS exclusion
7-(4-Cyclopropylpiperazin-1-yl)-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one 4-Cyclopropylpiperazin-1-yl Cyclopropyl group, pyrazolo-pyrazine ~480 Enhanced rigidity, target selectivity
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one () Thieno-free pyrido[1,2-a]pyrimidin-4-one 4-Ethylpiperazinyl + thiazolidinone Thioxo-thiazolidinone ~580 Additional hydrogen-bonding, higher complexity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the pyrido[1,2-a]pyrimidin-4-one core with a 4-methylpiperazine moiety via a carbonyl linker. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Catalysts : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for aromatic substitutions) .
  • Purification : Employ column chromatography and recrystallization. Validate purity via HPLC (≥95% purity threshold recommended) .

Q. Which analytical techniques are critical for characterizing the structure of this compound?

Methodological Answer: A combination of techniques is required:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine integration .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • X-ray crystallography : Resolves stereochemistry of the thieno-pyrimidine core and piperazine orientation .
  • FT-IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and piperazine N–H stretches .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer: Begin with in vitro assays targeting hypothesized mechanisms:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/ligand competition protocols .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with Scatchard analysis for affinity calculations .

Advanced Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of enzyme inhibition?

Methodological Answer:

  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with catalytic sites. Validate with mutagenesis (e.g., alanine scanning of key residues) .
  • IC₅₀ determination : Perform dose-response curves with 8–10 concentration points and sigmoidal fitting .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of analogs?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituted piperazines (e.g., 4-ethyl or 4-aryl groups) to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the thieno-pyrimidine core with pyrido-pyrimidine or purine derivatives and compare IC₅₀ values .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .

Q. How should contradictory biological activity data across studies be analyzed?

Methodological Answer:

  • Assay standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Metabolic stability : Test if discrepancies arise from compound degradation (e.g., microsomal stability assays) .
  • Structural validation : Re-examine stereochemical purity (e.g., chiral HPLC) to rule out enantiomer-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.